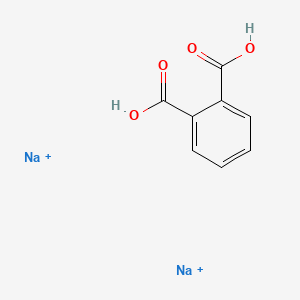

Disodium benzene-1,2-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide benzène-1,2-dicarboxylique disodique, également connu sous le nom de phtalate disodique, est un composé chimique dérivé de l’acide benzène-1,2-dicarboxylique (acide phtalique). Il se présente sous la forme d’une poudre cristalline blanche soluble dans l’eau et est couramment utilisé dans diverses applications industrielles et scientifiques. Le composé est connu pour son rôle d’intermédiaire dans la production de plastifiants, de résines et de colorants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide benzène-1,2-dicarboxylique disodique peut être synthétisé par neutralisation de l’acide benzène-1,2-dicarboxylique avec de l’hydroxyde de sodium. La réaction implique généralement la dissolution de l’acide phtalique dans l’eau et l’ajout progressif d’hydroxyde de sodium jusqu’à ce que le pH atteigne un niveau neutre. La solution résultante est ensuite évaporée pour obtenir le sel disodique sous forme cristalline .

Méthodes de production industrielle

La production industrielle de l’acide benzène-1,2-dicarboxylique disodique implique souvent des processus de neutralisation à grande échelle. L’acide phtalique est produit par oxydation catalytique du naphtalène ou de l’ortho-xylène, suivie d’une neutralisation avec de l’hydroxyde de sodium. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L’acide benzène-1,2-dicarboxylique disodique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former l’anhydride phtalique.

Réduction : Les réactions de réduction peuvent le convertir en acide phtalique ou en d’autres dérivés.

Substitution : Il peut subir des réactions de substitution où les ions sodium sont remplacés par d’autres cations.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et l’acide nitrique.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur peuvent être utilisés.

Substitution : Divers sels métalliques peuvent être utilisés pour remplacer les ions sodium dans des conditions contrôlées.

Principaux produits formés

Anhydride phtalique : Formé par oxydation.

Acide phtalique : Formé par réduction.

Phtalates métalliques : Formés par des réactions de substitution.

Applications De Recherche Scientifique

L’acide benzène-1,2-dicarboxylique disodique a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse de divers composés organiques.

Biologie : Employé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.

Médecine : Envisagé pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme stabilisateur pour les formulations pharmaceutiques.

Industrie : Utilisé dans la production de plastifiants, de résines et de colorants, ainsi que dans la fabrication de structures métallo-organiques (MOF) pour le stockage et la séparation des gaz

Mécanisme D'action

Le mécanisme d’action de l’acide benzène-1,2-dicarboxylique disodique implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut agir comme un inhibiteur enzymatique en se liant aux sites actifs et en modifiant l’activité enzymatique. Dans les applications industrielles, son rôle d’agent chélatant lui permet de former des complexes stables avec les ions métalliques, améliorant ainsi les propriétés des produits finis .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide phtalique (acide benzène-1,2-dicarboxylique)

- Acide isophtalique (acide benzène-1,3-dicarboxylique)

- Acide téréphtalique (acide benzène-1,4-dicarboxylique)

Unicité

L’acide benzène-1,2-dicarboxylique disodique est unique en raison de sa forme de sel disodique, qui améliore sa solubilité dans l’eau et le rend plus adapté à certaines applications industrielles par rapport à son composé parent, l’acide phtalique. Sa capacité à former des complexes stables avec les ions métalliques le distingue également des autres composés similaires .

Propriétés

Formule moléculaire |

C8H6Na2O4+2 |

|---|---|

Poids moléculaire |

212.11 g/mol |

Nom IUPAC |

disodium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

Clé InChI |

HQWKKEIVHQXCPI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)

![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)

![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)

![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)

![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)